

Impact of food on DBPR108 absorption in preclinical models

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Compound of Interest		
Compound Name:	DBPR108	
Cat. No.:	B606979	Get Quote

Technical Support Center: DBPR108 Preclinical Development

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dipeptidyl peptidase-4 (DPP-4) inhibitor, **DBPR108**. The focus is on the impact of food on **DBPR108** absorption in preclinical models.

Frequently Asked Questions (FAQs)

Q1: Is there published data on the effect of food on **DBPR108** absorption in preclinical models?

A1: Based on currently available public information, specific studies detailing the effect of food on **DBPR108** absorption in preclinical animal models have not been identified. However, a clinical study in healthy human volunteers indicated that **DBPR108** is orally absorbable without a discernible food effect[1]. Preclinical food effect studies are a standard component of drug development to assess potential changes in bioavailability and to ensure consistent exposure.

Q2: What is the general mechanism of action for **DBPR108**?

A2: **DBPR108** is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4)[2][3][4]. By inhibiting DPP-4, **DBPR108** prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP)[2][5]. This leads

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to increased levels of active GLP-1 and GIP, which in turn stimulate glucose-dependent insulin secretion and suppress glucagon release, ultimately helping to maintain glucose homeostasis[2][3][5].

Q3: What are the known pharmacokinetic properties of DBPR108 in preclinical species?

A3: **DBPR108** has been shown to be orally bioavailable in several preclinical species, including rats, dogs, and mice[3][4]. It is quickly absorbed after oral administration and has demonstrated dose-dependent inhibition of plasma DPP-4 activity in these models[3][4]. The half-maximal inhibitory concentration (IC50) for **DBPR108** in plasma from rodents, dogs, and monkeys ranges from 4.1 to 20.4 nM[2].

Q4: How does food generally affect the absorption of orally administered drugs?

A4: Food can have several effects on drug absorption by altering the gastrointestinal (GI) environment. These changes can include:

- Delayed Gastric Emptying: Food, particularly high-fat meals, can slow the rate at which the stomach empties, which may delay the drug's arrival at the primary site of absorption in the small intestine[6].
- Changes in GI pH: Food can temporarily increase the pH of the stomach, which can affect the dissolution and stability of pH-sensitive drugs.[6]
- Increased Bile Secretion: Fats in a meal stimulate the release of bile salts, which can enhance the dissolution and absorption of poorly soluble, lipophilic drugs[6].
- Increased Splanchnic Blood Flow: Blood flow to the GI tract increases after a meal, which can enhance the rate of drug absorption[6].
- Physical Interactions: The drug may bind to components of the food, which can either enhance or reduce its absorption.

The overall impact can be a positive food effect (increased absorption), a negative food effect (decreased absorption), or no significant effect[6].



Troubleshooting Guide for Preclinical Food Effect Studies

This guide addresses common issues that may arise during the design and execution of a preclinical food effect study for a compound like **DBPR108**.

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Issue	Potential Cause	Troubleshooting Steps
High variability in pharmacokinetic (PK) parameters between fed and fasted groups.	Inconsistent fasting periods for the "fasted" group. Variability in the composition and amount of food consumed by the "fed" group. Inconsistent timing of drug administration relative to feeding.	Ensure a strict and consistent overnight fasting period (typically 8-12 hours) for the fasted cohort. Use a standardized, palatable high-fat meal for the fed group to ensure consistent intake. Administer the drug at a precise time point after the meal is provided (e.g., 30 minutes post-meal).
Unexpectedly low drug exposure in the fed state (Negative Food Effect).	The drug may be adsorbing to food components. The drug may be unstable in the altered pH of the fed stomach. Delayed gastric emptying may lead to degradation of the drug in the stomach.	Conduct in vitro studies to assess drug binding to food matrices. Evaluate the pH-stability profile of the drug. Consider the formulation; an enteric-coated formulation could protect the drug from the gastric environment.
Difficulty in interpreting the food effect data.	The chosen preclinical model may not be predictive of the human response. The formulation used may have a significant impact on the food effect.	Compare the gastrointestinal physiology of the chosen animal model to humans. Test different formulations (e.g., solution, suspension, solid dosage form) to understand how the formulation interacts with food.
No discernible food effect is observed.	The drug may be highly soluble and permeable (BCS Class 1), making it less susceptible to gastrointestinal changes. The food effect may be minimal and fall within the	This may be the true result. A finding of "no food effect" is a positive outcome for drug development, as it simplifies dosing recommendations. Ensure the study was adequately powered to detect



range of normal biological variability.

a clinically meaningful difference.

Data Presentation

Summary of DBPR108 Pharmacokinetics in Patients

with Type 2 Diabetes (Steady State)

Parameter	50 mg (n=10)	100 mg (n=10)	200 mg (n=10)
Median Tmax,ss (h)	1.5 - 4.0	1.5 - 4.0	1.5 - 4.0
Mean Cmax,ss (ng/mL)	119	256	567
Accumulation Ratio (AUC)	0.95	1.02	1.10
Data derived from a			

study in Chinese

patients with type 2

diabetes. Tmax,ss:

Time to reach

maximum plasma

concentration at

steady state;

Cmax,ss: Maximum plasma concentration at steady state.[2][7]

Experimental Protocols

Protocol: Preclinical Food Effect Study in Beagle Dogs

This protocol outlines a typical design for assessing the impact of food on the oral absorption of a novel compound like **DBPR108**.

1. Animals:

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- Use healthy, male beagle dogs (typically 8-12 kg), as they are a standard non-rodent species for pharmacokinetic studies.
- House animals individually with free access to water.
- Acclimate animals to the study conditions for at least one week.
- 2. Study Design:
- Employ a crossover design where each dog receives the drug under both fasted and fed conditions, with a washout period of at least one week between treatments.
- Randomize the order of treatments (fasted vs. fed) for each animal.
- 3. Dosing and Sample Collection:
- Fasted State: Administer a single oral dose of DBPR108 after an overnight fast (approximately 12 hours). Food is provided 4 hours post-dose.
- Fed State: Provide a standardized high-fat meal (e.g., as recommended by regulatory agencies) 30 minutes prior to administering a single oral dose of DBPR108.
- Collect blood samples (e.g., via the jugular vein) into tubes containing an appropriate
 anticoagulant at predose (0 hours) and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2,
 4, 6, 8, 12, and 24 hours).
- Process blood samples to obtain plasma and store frozen at -80°C until analysis.
- 4. Bioanalysis:
- Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify the concentration of DBPR108 in plasma samples.
- 5. Pharmacokinetic Analysis:
- Use non-compartmental analysis to determine key pharmacokinetic parameters for each animal under each condition, including:

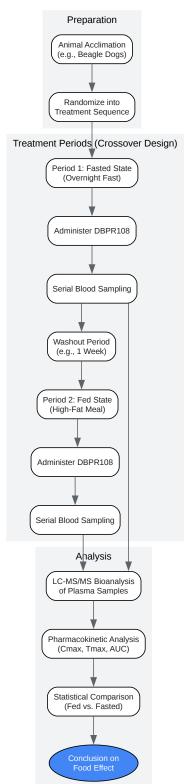


- Cmax (Maximum plasma concentration)
- Tmax (Time to reach Cmax)
- AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)
- AUC0-inf (Area under the plasma concentration-time curve extrapolated to infinity)
- Statistically compare the parameters between the fasted and fed states to assess the presence and magnitude of a food effect.

Visualizations



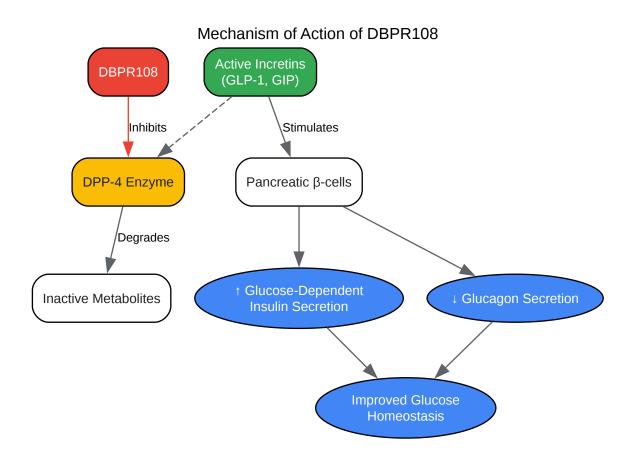
Experimental Workflow for a Preclinical Food Effect Study



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Caption: Workflow for a preclinical food effect study.





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Caption: Simplified signaling pathway for **DBPR108**.

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References

- 1. jajgastrohepto.org [jajgastrohepto.org]
- 2. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]



- 4. DBPR108, a novel dipeptidyl peptidase-4 inhibitor with antihyperglycemic activity PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Food Effects on Oral Drug Absorption: Application of Physiologically-Based Pharmacokinetic Modeling as a Predictive Tool PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and Pharmacodynamics of Prusogliptin (DBPR108), a Once-Daily Dipeptidyl Peptidase-4 Inhibitor, in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
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